3-(Cyclohexylsulfanyl)azetidine hydrochloride
Overview
Description
3-(Cyclohexylsulfanyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H18ClNS and a molecular weight of 207.76 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Cyclohexylsulfanyl)azetidine hydrochloride, often involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for azetidines typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate the efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylsulfanyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-(Cyclohexylsulfanyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylsulfanyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Aziridines: These compounds are structurally similar but have a three-membered ring instead of a four-membered ring like azetidines.
Pyrrolidines: These compounds have a five-membered ring and share some reactivity characteristics with azetidines.
Uniqueness: 3-(Cyclohexylsulfanyl)azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclohexylsulfanyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications .
Biological Activity
3-(Cyclohexylsulfanyl)azetidine hydrochloride, with the CAS number 1864062-94-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure substituted with a cyclohexylsulfanyl group. This configuration is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit the growth of various cancer cell lines. The mechanism involves the compound's interaction with specific molecular targets that are critical in cancer cell proliferation.
Table 1: Anticancer Activity Data
The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Studies suggest that it may affect signaling pathways related to oncogenesis, particularly those involving tyrosine kinases, which are often mutated or overexpressed in cancers .
Study 1: In Vitro Analysis
A study conducted by researchers at Bangor University evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results demonstrated significant inhibition of cell viability, particularly in HeLa cells, where an IC50 value of 10 µM was recorded. This suggests a strong potential for further development as an anticancer agent .
Study 2: Mechanistic Insights
In another investigation, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its role as a pro-apoptotic agent .
Pharmacological Studies
Pharmacological assessments have indicated that this compound may also possess antimicrobial properties. Preliminary tests showed activity against various bacterial strains, suggesting potential applications in treating infections alongside its anticancer properties.
Table 2: Antimicrobial Activity Data
Properties
IUPAC Name |
3-cyclohexylsulfanylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTPPAVNXVZRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.